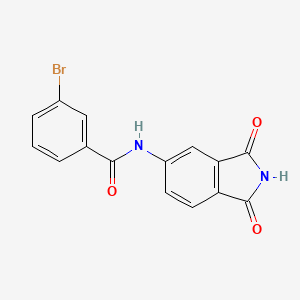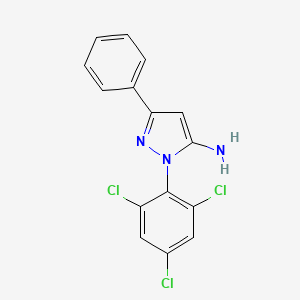
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the regulation of chloride ion transport across cell membranes. CFTR inhibitor-172 has been widely used in laboratory experiments to investigate the physiological and biochemical effects of CFTR inhibition and its potential therapeutic applications.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide inhibitor-172 acts as a competitive inhibitor of this compound by binding to the nucleotide-binding domain (NBD1) of the protein. This prevents ATP binding and hydrolysis, which are required for this compound to switch between its open and closed states. This compound inhibitor-172 has been shown to be highly selective for this compound, with minimal effects on other ion channels and transporters.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In airway epithelial cells, this compound inhibitor-172 has been shown to reduce mucus secretion and improve lung function in animal models of cystic fibrosis. In intestinal epithelial cells, this compound inhibitor-172 has been shown to reduce fluid secretion and improve diarrhea symptoms in animal models of cholera. This compound inhibitor-172 has also been shown to reduce insulin secretion in pancreatic cells, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide inhibitor-172 has several advantages for laboratory experiments. It is highly potent and selective for this compound, which allows for specific inhibition of this compound-mediated chloride transport. It is also stable and easy to use in vitro and in vivo experiments. However, this compound inhibitor-172 has some limitations, including its relatively high cost and potential off-target effects on other ATP-binding proteins.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide inhibitor-172. One area of interest is the development of more potent and selective this compound inhibitors for use in preclinical and clinical studies. Another area of interest is the investigation of the long-term effects of this compound inhibition on various physiological processes, including ion transport, inflammation, and tissue repair. Additionally, the potential therapeutic applications of this compound inhibitors in various diseases, including cystic fibrosis, diarrhea, and diabetes, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide inhibitor-172 has been extensively used in scientific research to investigate the role of this compound in various physiological and pathological processes. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic cells. This compound inhibitor-172 has also been used to study the role of this compound in the regulation of ion transport in sweat glands, which is important in the diagnosis of cystic fibrosis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDHKAKMHCPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3461625.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B3461630.png)
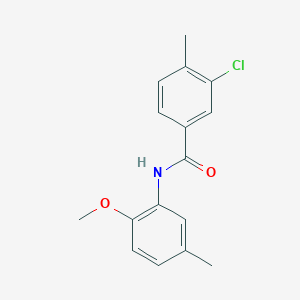
![6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3461640.png)

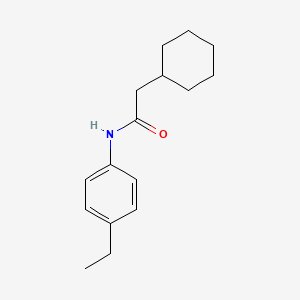
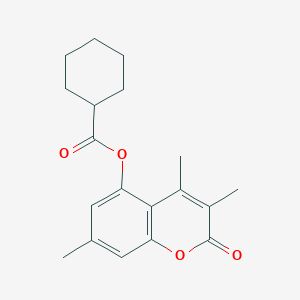
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-methylpiperidine](/img/structure/B3461664.png)
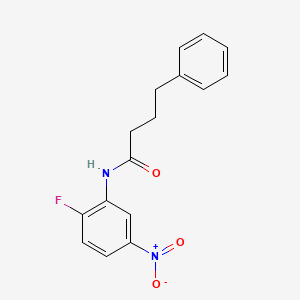

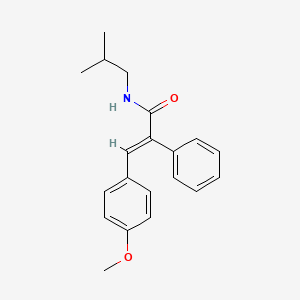
![3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl acetate](/img/structure/B3461694.png)
